REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[CH:6][C:7]=1[F:8].[NH2:10][C:11]([CH3:15])([CH3:14])[C:12]#[CH:13]>[Pd+2].[Cl-].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[NH2:10][C:11]([CH3:15])([CH3:14])[C:12]#[C:13][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)Br
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
NC(C#C)(C)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
catalyst
|
Smiles
|
[Pd+2].[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
copper(I) iodide
|
Quantity
|
3.05 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
It is subsequently filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under a water-pump vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under an oil-pump vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#CC1=CC(=C(C=C1)F)F)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |